molecular formula C26H40O3 B11516246 (8xi,9xi,14xi)-17-Oxoandrost-5-en-3-yl heptanoate

(8xi,9xi,14xi)-17-Oxoandrost-5-en-3-yl heptanoate

Cat. No.: B11516246
M. Wt: 400.6 g/mol
InChI Key: HHENOUDBWKNPAB-CYABYPLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(8ξ,9ξ,14ξ,17β)-3-Oxoandrosta-4,6-dien-17-yl heptanoate” is a synthetic steroid compound. It falls within the class of androgens, which play essential roles in various physiological processes.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. A common approach includes the following:

    Starting Material: Testosterone (a natural androgen).

    Oxidation: Testosterone is oxidized to form the corresponding ketone at the C3 position.

    Heptanoate Esterification: The ketone group is then esterified with heptanoic acid to yield the desired compound.

Reaction Conditions::
  • Oxidation: Various reagents can be used, such as chromic acid or Jones reagent.
  • Esterification: The reaction typically occurs under acidic conditions using a carboxylic acid and an alcohol.

Industrial Production:: Large-scale production of this compound involves optimized synthetic routes, purification, and quality control.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions at the C3 position.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to regenerate testosterone.

Common Reagents::
  • Oxidation: Chromic acid, Jones reagent.
  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Ester Hydrolysis: Acidic or basic conditions.
Major Products::
  • Oxidation: Formation of the ketone at C3.
  • Reduction: Formation of the corresponding alcohol.
  • Ester Hydrolysis: Regeneration of testosterone.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Used in hormone replacement therapy for androgen deficiency.

    Research: Investigated for anabolic effects and muscle growth.

    Industry: Used in pharmaceutical formulations.

Mechanism of Action

The compound binds to androgen receptors, modulating gene expression. It influences secondary sexual characteristics, muscle growth, and bone density. The precise molecular targets and pathways are complex and involve interactions with co-regulators.

Comparison with Similar Compounds

    Testosterone Enanthate: Similar structure but with a different ester (enanthate).

    Other Androgens: Compare with compounds like dihydrotestosterone (DHT) and nandrolone.

Properties

Molecular Formula

C26H40O3

Molecular Weight

400.6 g/mol

IUPAC Name

[(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate

InChI

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19?,20?,21?,22?,25-,26-/m0/s1

InChI Key

HHENOUDBWKNPAB-CYABYPLBSA-N

Isomeric SMILES

CCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4=O)C)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C

Origin of Product

United States

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